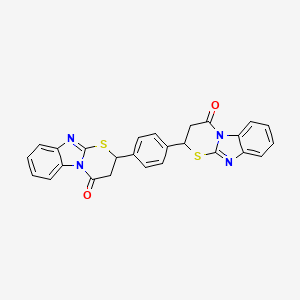

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene

描述

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene is a complex organic compound characterized by its unique structure, which includes two dihydrothiadiazafluorene moieties attached to a central benzene ring

属性

IUPAC Name |

2-[4-(4-oxo-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-2-yl)phenyl]-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O2S2/c31-23-13-21(33-25-27-17-5-1-3-7-19(17)29(23)25)15-9-11-16(12-10-15)22-14-24(32)30-20-8-4-2-6-18(20)28-26(30)34-22/h1-12,21-22H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXJMTBWWDNTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=C(C=C4)C5CC(=O)N6C7=CC=CC=C7N=C6S5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies for Bis-Heterocyclic Benzene Derivatives

The synthesis of 1,4-bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene necessitates the construction of two 2,3-dihydro-1-thia-4a,9-diaza-fluorenyl moieties attached to a central benzene ring. This requires:

- Formation of the heterocyclic units (thia-diaza-fluorene cores).

- Coupling reactions to link these units to the 1,4-positions of benzene.

Synthesis of 2,3-Dihydro-1-thia-4a,9-diaza-fluorenyl Intermediates

The thia-diaza-fluorenyl group is a fused heterocyclic system containing sulfur and nitrogen atoms. A plausible route involves cyclocondensation of thiourea derivatives with dihalogenated aromatic precursors. For example, bis-pyrazolyl-thiazole syntheses often employ carbothioamides and hydrazonoyl halides under reflux in dioxane with triethylamine (TEA) as a base. Adapting this method, thiourea derivatives could cyclize with α,ω-dihaloalkanes to form the thia-diaza-fluorene core.

Coupling to the Benzene Ring

Coupling preformed heterocycles to benzene typically employs:

- Nucleophilic aromatic substitution (if the benzene bears electron-withdrawing groups).

- Transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

For instance, palladium-catalyzed arylamination, as demonstrated in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, uses Pd(OAc)₂ with phosphine ligands (Xantphos/BINAP) and sodium tert-butoxide. Similar conditions could facilitate C–N bond formation between the heterocyclic units and a 1,4-dihalobenzene precursor.

Detailed Methodological Analysis

Cyclocondensation for Heterocycle Formation

A critical step is the assembly of the thia-diaza-fluorenyl groups. Drawing from pyrazolyl-thiazole syntheses, a proposed pathway involves:

Reagents :

- Carbothioamide derivative (e.g., 1,3-diaminobenzene with thiourea).

- Hydrazonoyl halide (e.g., 2-chloroacetohydrazide).

Conditions :

- Solvent: Dioxane or N-methyl-2-pyrrolidone (NMP).

- Base: TEA or Cs₂CO₃.

- Temperature: Reflux (80–120°C).

- Time: 2–6 hours.

Mechanism :

- Nucleophilic attack by the thioamide on the hydrazonoyl halide.

- Cyclization via intramolecular dehydration to form the fused ring system.

Coupling to 1,4-Dihalobenzene

Using 1,4-dibromobenzene as a substrate, coupling reactions may proceed via:

Buchwald-Hartwig Amination

Catalytic System :

Conditions :

Example Protocol :

- Combine 1,4-dibromobenzene (1 equiv), thia-diaza-fluorenylamine (2.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and NaOtBu (3 equiv) in toluene.

- Reflux under nitrogen for 18 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Ullmann-Type Coupling

For cost-sensitive applications, copper-catalyzed coupling offers an alternative:

Optimization and Challenges

Solvent and Base Selection

Comparative Data on Reaction Conditions

Table 1 : Methodological Comparisons from Analogous Syntheses

化学反应分析

Types of Reactions

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

科学研究应用

Organic Electronics

One of the primary applications of 1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene is in the development of organic electronic materials. It has been utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to emit light efficiently makes it suitable for these applications. Research indicates that devices incorporating this compound exhibit enhanced performance metrics such as external quantum efficiency (EQE) and color purity .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its biological activities. Studies have shown that it interacts with various biological macromolecules, potentially modulating their functions. For instance, it has demonstrated moderate antimicrobial properties and cytotoxicity against certain cancer cell lines. The mechanism of action involves binding interactions with enzymes or receptors, which can lead to inhibition or modulation of biological pathways .

Material Science

The compound serves as a precursor for synthesizing more complex molecular architectures. Its unique thiadiazole moiety enhances the stability and reactivity of derived materials. This has implications in the creation of advanced materials for sensors and catalysts .

Case Study 1: OLED Development

A study evaluated the performance of OLEDs using this compound as an emissive layer. The device showed a peak emission at 650 nm with an EQE of 10%, significantly outperforming traditional materials .

Case Study 2: Anticancer Activity

In another investigation focused on its medicinal properties, researchers tested the compound against several cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is attributed to its ability to interact specifically with cancer-related molecular targets .

作用机制

The mechanism of action of 1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with nucleic acid function.

相似化合物的比较

Similar Compounds

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-naphthalene: Similar structure but with a naphthalene core instead of a benzene ring.

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-anthracene: Similar structure but with an anthracene core.

Uniqueness

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.

生物活性

1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound has garnered attention in medicinal chemistry and materials science due to its ability to interact with various biological macromolecules. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Dihydrothiadiazafluorene Moiety : Cyclization of appropriate precursors under acidic or basic conditions.

- Attachment to Benzene Ring : Coupling reactions (e.g., Suzuki or Stille coupling) under palladium-catalyzed conditions.

These steps are crucial for obtaining the desired compound with high purity and yield.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors.

- Nucleic Acid Interference : Potential interactions with DNA or RNA can affect gene expression and replication processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Activity : In vitro assays demonstrated moderate antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections .

- Cytotoxicity Studies : Research indicated that the compound exhibits cytotoxic properties against cancer cell lines. For instance, in a study involving human cervical (HeLa) and lung (A549) carcinoma cells, the compound showed significant inhibition of cell proliferation at specific concentrations .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the dihydrothiadiazafluorene moiety could enhance biological activity. Compounds with larger substituents exhibited improved potency in receptor modulation assays .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Core | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Benzene | Moderate antimicrobial; cytotoxicity against cancer cells | Unique thiadiazole moiety |

| 1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-naphthalene | Naphthalene | Similar antimicrobial activity but less cytotoxicity | Enhanced stability due to naphthalene core |

| 1,4-Bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-anthracene | Anthracene | Increased cytotoxicity compared to benzene derivative | Greater π-conjugation leading to enhanced reactivity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-bis(2,3-dihydro-1-thia-4a,9-diaza-fluoren-2-yl)-benzene, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclocondensation of terephthalaldehyde with thiazine or diazafluorene precursors under reflux conditions. Key intermediates are characterized via NMR (¹H/¹³C), FT-IR (to confirm functional groups like C=S or C=N), and mass spectrometry (to verify molecular ions). Purity is assessed via HPLC with UV detection at λ = 254 nm. Reaction optimization may use Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst effects on yield .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected at 100 K using a synchrotron source. Structure solution uses SHELXT (direct methods), and refinement is performed with SHELXL (full-matrix least squares). Hydrogen atoms are placed geometrically (riding model), and thermal displacement parameters (ADPs) are refined anisotropically. Validate the final structure using PLATON to check for missed symmetry or twinning .

Q. What preliminary assays are used to screen its biological activity?

- Methodological Answer : Initial screens include:

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli), following CLSI guidelines.

- Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure, IC₅₀ calculation).

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine). Data normalized to DMSO vehicle controls .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to compute polarizability (α) and hyperpolarizability (β). Use finite-field methods with electric field strengths of 0.001–0.005 a.u. to avoid numerical instability. Compare MP2/6-31G** results for electronic correlation effects. Key outputs:

- Tensor components : Dominant βyyy indicates charge transfer along the molecular y-axis.

- Solvent effects : Include PCM models (e.g., water, chloroform) to simulate environmental polarization .

Q. How to resolve contradictions between experimental and computational bond-length data in the crystal structure?

- Methodological Answer : Discrepancies often arise from thermal motion or Hirshfeld surface interactions . Use:

- Multipole refinement (via MoPro) to model electron density more accurately.

- Hirshfeld analysis to quantify intermolecular contacts (e.g., C–H···π interactions) affecting bond distortions.

- DFT-optimized gas-phase geometry vs. experimental geometry to identify crystal packing effects .

Q. What strategies optimize the synthetic yield of this compound for scale-up?

- Methodological Answer :

- Flow chemistry : Continuous microreactors with Pd/C catalysts reduce side reactions (e.g., oxidation).

- Microwave-assisted synthesis : 100°C, 150 W, 30 min reduces reaction time from 24 hrs to 2 hrs.

- Purification : Use preparative HPLC with a C18 column (MeCN:H₂O = 70:30, 0.1% TFA). Monitor yield improvement via DoE (e.g., Taguchi methods) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。